molecular formula C10H6O4 B2877262 5-Ethynylisophthalic acid CAS No. 432025-97-3

5-Ethynylisophthalic acid

Cat. No.: B2877262
CAS No.: 432025-97-3
M. Wt: 190.154
InChI Key: XKEUZQRIANAGPB-UHFFFAOYSA-N
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Description

5-Ethynylisophthalic acid: is an organic compound with the molecular formula C10H6O4 . It is a derivative of isophthalic acid, where an ethynyl group is attached to the benzene ring. This compound is known for its applications in material science, particularly in the synthesis of metal-organic frameworks (MOFs) and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethynylisophthalic acid can be synthesized through a multi-step process. One common method involves the reaction of dimethyl-5-(trimethylsilylethynyl)isophthaloate with sodium hydroxide in tetrahydrofuran (THF) at room temperature. The reaction mixture is then acidified with hydrochloric acid to precipitate the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including esterification, saponification, and acidification steps. The use of protective groups, such as trimethylsilyl, is common to prevent unwanted side reactions during the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Ethynylisophthalic acid primarily involves its ability to form strong covalent bonds with metal ions, leading to the formation of metal-organic frameworks. These frameworks can encapsulate guest molecules, facilitating applications in catalysis and drug delivery .

Comparison with Similar Compounds

Comparison: 5-Ethynylisophthalic acid is unique due to the presence of the ethynyl group, which provides additional reactivity and functionalization options compared to other isophthalic acid derivatives. This makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials .

Properties

IUPAC Name

5-ethynylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c1-2-6-3-7(9(11)12)5-8(4-6)10(13)14/h1,3-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEUZQRIANAGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432025-97-3
Record name 432025-97-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Dipotassium 5-ethynylisophthalate in an amount of 5 g (0.019 moles) was dissolved into 20 ml of ion-exchanged water and insoluble substances were removed by filtration with a 5C filter paper. To the obtained filtrate, a 5 moles/liter hydrochloric acid was added under stirring until the pH became 1. The formed solid substance was separated by filtration, washed with ion-exchanged water and filtered. The filtration and the washing were repeated twice. The obtained solid substance was dried at 50° C. under a reduced pressure and 3.6 g of 5-ethynylisophthalic acid was obtained (the yield: 99.5%).
Name
Dipotassium 5-ethynylisophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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